molecular formula C14H12N2O2S B4684229 N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-2-furamide

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-2-furamide

Cat. No. B4684229
M. Wt: 272.32 g/mol
InChI Key: NEBZHAVSYCFQGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-2-furamide, also known as CPFT, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPFT is a heterocyclic compound that contains both a furan and a thienyl ring, which makes it a unique and interesting molecule in terms of its chemical structure.

Mechanism of Action

The mechanism of action of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-2-furamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This leads to the accumulation of DNA damage and ultimately, the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, including the inhibition of angiogenesis, the process by which new blood vessels are formed to supply nutrients to tumors. This compound has also been shown to inhibit the activity of matrix metalloproteinases, enzymes that are involved in the breakdown of extracellular matrix proteins. This may contribute to the inhibition of tumor invasion and metastasis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-2-furamide as a research tool is its potent antitumor activity, which makes it a valuable compound for the study of cancer biology. This compound is also relatively easy to synthesize, which makes it a viable option for large-scale production. However, this compound has some limitations as a research tool, including its limited solubility in water and its potential toxicity at high concentrations.

Future Directions

There are a number of future directions for research on N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-2-furamide, including the development of new synthetic methods to improve the yield and purity of the compound. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to identify potential drug targets for cancer therapy. Other potential future directions include the development of new formulations of this compound that may improve its solubility and reduce its toxicity. Overall, this compound is a promising compound that has significant potential for the development of new cancer therapies.

Scientific Research Applications

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-5-methyl-2-furamide has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. It has been shown to have potent antitumor activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, which is a key mechanism for the inhibition of tumor growth.

properties

IUPAC Name

N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-methylfuran-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O2S/c1-8-5-6-11(18-8)13(17)16-14-10(7-15)9-3-2-4-12(9)19-14/h5-6H,2-4H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEBZHAVSYCFQGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=C(C3=C(S2)CCC3)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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